Product packaging for 3-Methyl-2-(prop-2-ynyloxy)butanoic acid(Cat. No.:CAS No. 1092298-98-0)

3-Methyl-2-(prop-2-ynyloxy)butanoic acid

Cat. No.: B1454008
CAS No.: 1092298-98-0
M. Wt: 156.18 g/mol
InChI Key: XDGNGSQDMFJORQ-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-2-ynyloxy)butanoic acid is a synthetic butanoic acid derivative intended for research and development purposes. This compound features a prop-2-ynyloxy (propargyloxy) functional group at the 2-position and a methyl branch at the 3-position of the butanoic acid chain, creating a unique molecular scaffold. Butanoic acid and its derivatives are of significant scientific interest in various fields, including organic synthesis, where they serve as building blocks for more complex molecules . Researchers can utilize this compound in the synthesis of esters and other derivatives, studying structure-activity relationships or developing novel compounds with specific properties . The presence of the alkyne group in the prop-2-ynyloxy chain makes it a valuable intermediate for click chemistry applications, such as the Huisgen cycloaddition, facilitating the formation of triazole linkages for bioconjugation or polymer chemistry . This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B1454008 3-Methyl-2-(prop-2-ynyloxy)butanoic acid CAS No. 1092298-98-0

Properties

IUPAC Name

3-methyl-2-prop-2-ynoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-5-11-7(6(2)3)8(9)10/h1,6-7H,5H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGNGSQDMFJORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-(prop-2-ynyloxy)butanoic acid, with the CAS number 1092298-98-0, is an organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, chemical properties, and notable biological effects, supported by data tables and relevant research findings.

Molecular Formula: C₈H₁₂O₃
Molecular Weight: 156.18 g/mol
IUPAC Name: 3-methyl-2-(prop-2-yn-1-yloxy)butanoic acid
Structure:

\text{SMILES }C#CCOC(C(=O)O)C(C)C

Synthesis

The synthesis of this compound typically involves the reaction of prop-2-yne with a suitable alcohol in the presence of acid catalysts. The yield and purity can vary based on the reaction conditions, but high-purity (>95%) products are achievable through optimized methods .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may influence metabolic processes through modulation of enzyme activity and receptor interactions.

Case Studies and Research Findings

  • Anti-inflammatory Effects:
    • A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity:
    • Research indicated that this compound displayed notable antioxidant activity, scavenging free radicals effectively in various assays. This property suggests potential applications in preventing oxidative stress-related diseases .
  • Potential as a Pharmaceutical Agent:
    • Investigations into its pharmacological profile revealed potential as an inhibitor for specific kinases involved in cancer pathways, suggesting a role in cancer therapeutics .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
Anti-inflammatoryCytokine assaySignificant inhibition
AntioxidantDPPH scavengingHigh scavenging ability
Kinase inhibitionEnzyme assayModerate inhibition

Scientific Research Applications

Synthetic Chemistry

3-Methyl-2-(prop-2-ynyloxy)butanoic acid serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in several chemical reactions, including:

  • Alkyne Reactions : The presence of the propyne group enables the compound to undergo alkyne-specific reactions, making it valuable for synthesizing more complex alkyne derivatives.
  • Esterification : The carboxylic acid functionality can be used to form esters with alcohols, which are crucial in the production of fragrances and pharmaceuticals.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity, particularly as potential inhibitors for specific enzymes. For example, compounds derived from this structure have been explored for their ability to inhibit carbonic anhydrase isoforms, which are implicated in various diseases including cancer .

Case Study: Inhibition of Carbonic Anhydrase

A study highlighted the use of sulfonamide derivatives related to this compound as effective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. These compounds demonstrated binding affinities in the nanomolar range (Kd values from 5 to 20 nM), suggesting significant potential for therapeutic applications .

Building Block for Novel Compounds

The compound is also utilized as a building block in the synthesis of more complex molecules. Its reactive functional groups can be modified or combined with other molecular frameworks to create new compounds with desired properties.

Example Applications:

  • Synthesis of Indole Derivatives : It has been used as a precursor for synthesizing indole derivatives, which are known for their diverse biological activities .

Table 2: Potential Applications

Application AreaDescription
Synthetic ChemistryIntermediate for alkyne reactions and esterification
Medicinal ChemistryPotential enzyme inhibitors (e.g., CA IX)
Building BlockPrecursor for complex organic synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-methyl-2-(prop-2-ynyloxy)butanoic acid with key structural analogues, emphasizing substituent effects, molecular properties, and applications:

Compound Substituents Molecular Weight Key Features Applications/Findings References
This compound Prop-2-ynyloxy (C≡CH), methyl ~158.18 g/mol Alkyne group enables click chemistry; carboxylic acid enhances acidity. Potential synthetic intermediate for bioactive molecules. N/A
3-Methyl-2-phenylbutanoic acid Phenyl, methyl 178.23 g/mol Aromatic ring increases hydrophobicity; chiral center influences stereoselectivity. Intermediate in drug synthesis (e.g., non-steroidal anti-inflammatory agents).
Valsartan Tetrazole, pentanoyl, biphenyl 435.52 g/mol Tetrazole enhances hydrogen bonding; biphenyl improves receptor binding. Angiotensin II receptor antagonist (hypertension treatment).
3-Methyl-2-(2-methylbenzodiazol-1-yl)butanoic acid Benzimidazole, methyl ~246.30 g/mol Benzimidazole promotes hydrogen bonding; methyl group adds steric bulk. Selective reactivity in synthetic pathways (e.g., enzyme inhibition).
3-Methyl-2-(sulfonamido)butanoic acid derivatives Sulfonamide, methyl ~285.36 g/mol Sulfonamide enhances acidity and solubility; stabilizes protein-ligand complexes. Antimicrobial and anticancer agents (e.g., sulfonamide-based inhibitors).
3-Methyl-2-oxo-butanoic acid Oxo, methyl 116.11 g/mol Keto group enables nucleophilic reactions; calcium salt used therapeutically. Intermediate in drug synthesis (e.g., treatment of urinary diseases via calcium salt).

Key Comparative Insights

Substituent Reactivity :

  • The prop-2-ynyloxy group in the target compound offers unique reactivity for click chemistry or alkyne-azide cycloadditions, unlike phenyl or benzimidazole groups, which prioritize aromatic interactions .
  • Sulfonamide and tetrazole substituents (e.g., in valsartan) enhance hydrogen-bonding capacity, critical for receptor binding in pharmaceuticals .

Acidity and Solubility: The carboxylic acid group in all analogues contributes to acidity (pKa ~4-5), but substituents modulate solubility. For example, valsartan’s tetrazole (pKa ~6-7) increases water solubility, whereas 3-methyl-2-phenylbutanoic acid is more lipophilic .

Biological Activity: Valsartan demonstrates the importance of bulky substituents (biphenyl, pentanoyl) in blocking angiotensin II receptors, whereas 3-methyl-2-(benzodiazol-1-yl)butanoic acid leverages heterocyclic interactions for enzyme inhibition . Molecular dynamics simulations () show that substituents like phenylmethoxy or benzodiazolyl influence protein flexibility (RMSF values), affecting ligand stability in binding pockets .

Synthesis Methods: The target compound may be synthesized via propargylation of 3-methyl-2-hydroxybutanoic acid, similar to methods for 3-methyl-2-oxo-butanoic acid (e.g., condensation with propargyl bromide) . In contrast, valsartan requires multi-step synthesis, including Suzuki coupling for the biphenyl group and tetrazole ring formation .

Preparation Methods

Preparation of the Propargyloxy Butanoic Acid Core

A closely related compound, 4-oxo-4-(prop-2-ynyloxy)butanoic acid, has been synthesized via the reaction of propargyl alcohol with succinic anhydride under reflux conditions in acetic acid, yielding the propargyloxy acid in about 70% yield (Table 1). This method exemplifies a straightforward nucleophilic ring-opening of an anhydride by propargyl alcohol to introduce the propargyloxy group onto a four-carbon acid backbone.

Step Reactants Conditions Product Yield
1 Propargyl alcohol + Succinic anhydride Reflux in acetic acid, 120°C, 10 h 4-oxo-4-(prop-2-ynyloxy)butanoic acid 70%

This method can be adapted for 3-methyl substituted butanoic acid derivatives by selecting an appropriate methyl-substituted anhydride or acid precursor.

Etherification Techniques

Etherification to introduce the prop-2-ynyloxy group can also be achieved by reacting hydroxy acids with propargyl bromide or propargyl tosylate under basic conditions. However, the direct reaction of propargyl alcohol with an acid anhydride is preferred for better selectivity and yields.

Catalytic Rearrangement and Oxidation for Methyl-Substituted Butanoic Acids

For the synthesis of 3-methyl-2-butenoic acid derivatives (structurally related to 3-methyl-2-(prop-2-ynyloxy)butanoic acid), a patented method describes the use of 2-methyl-3-butyne-2-ol as a starting material, which undergoes catalytic rearrangement to 3-methyl-2-butene aldehyde, followed by catalytic oxidation to the corresponding acid.

Step Reactants Catalyst System Conditions Product Yield
1 2-methyl-3-butyne-2-ol Methyl ethyl diketone oxygen titanium, cuprous bromide, phenylformic acid 110-120°C, 3 h 3-methyl-2-butene aldehyde 90.5%
2 3-methyl-2-butene aldehyde Copper, manganese, cobalt or iron salts 20-60°C, 0.1-0.3 MPa, bubbling air 3-methyl-2-butenoic acid 81%-88%

This two-step process involves:

This approach is environmentally friendly, uses non-toxic oxidants, and achieves high yield and purity.

Reaction Conditions and Catalysts

  • Catalysts for rearrangement : Methyl ethyl diketone oxygen titanium complex, cuprous bromide, and phenylformic acid.
  • Oxidation catalysts : Salts or oxides of copper, manganese, cobalt, chromium, silver, or iron.
  • Oxidants : Air, oxygen, or mixtures thereof, with continuous feeding preferred.
  • Temperatures : Rearrangement at 110-120°C; oxidation at 20-60°C.
  • Pressure : Oxidation under atmospheric to mild pressure (0-1.0 MPa, preferably 0.1-0.3 MPa).
  • Stirring speeds : 500-1000 rpm for oxidation to ensure effective oxygen transfer.

Summary Table of Preparation Methods

Preparation Stage Starting Material Catalyst/System Conditions Yield (%) Notes
Propargyloxy acid formation Propargyl alcohol + anhydride Acetic acid reflux 120°C, 10 h ~70 Applicable for related butanoic acids
Catalytic rearrangement 2-methyl-3-butyne-2-ol Methyl ethyl diketone oxygen titanium, cuprous bromide, phenylformic acid 110-120°C, 3 h 90.5 Produces 3-methyl-2-butene aldehyde
Catalytic oxidation 3-methyl-2-butene aldehyde Cu/Mn/Co salts or oxides 20-60°C, 0.1-0.3 MPa, air bubbling 81-88 Produces 3-methyl-2-butenoic acid

Research Findings and Advantages

  • The catalytic rearrangement and oxidation sequence is efficient, with short synthesis steps and minimal side reactions.
  • The use of air or oxygen as oxidants is safe, cost-effective, and environmentally benign.
  • Reaction conditions are mild, facilitating convenient technological operation.
  • High product purity and yield are achievable, making the process suitable for industrial scale-up.
  • The method avoids harsh reagents and reduces environmental pollution compared to older sulfuric acid-based hydrolysis methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3-methyl-2-(prop-2-ynyloxy)butanoic acid and its analogs?

  • Methodological Answer : Synthesis often involves coupling reactions between substituted butanoic acid derivatives and propargyl ethers. For example, in structurally similar compounds like valsartan (3-methyl-2-[pentanoyl-...]butanoic acid), the carboxylic acid group is functionalized via amidation or esterification under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) . Propargyl ether formation can be achieved via nucleophilic substitution between propargyl bromide and a hydroxyl-containing intermediate under basic conditions (e.g., NaH in THF) .

Q. How is the structural characterization of this compound validated in research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT experiments) is critical for confirming the presence of the propargyloxy group (characteristic triple bond signals at δ ~2.5 ppm for protons and ~70–90 ppm for carbons). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while IR spectroscopy confirms ester/carboxylic acid functionalities. For crystalline derivatives, X-ray diffraction (using software like SHELXL ) resolves stereochemistry .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is commonly used due to the compound’s polarity. Acid-base extraction (using NaHCO₃ to deprotonate the carboxylic acid) followed by recrystallization in ethanol/water mixtures can improve purity. For enantiopure forms, chiral HPLC with amylose-based stationary phases is recommended .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods (e.g., organocatalysts for propargylation) can enforce stereocontrol. For example, in valsartan analogs, the (S)-enantiomer is pharmacologically active and is isolated via chiral resolution using preparative SFC (supercritical fluid chromatography) . Dynamic kinetic resolution during propargyl ether formation may also be explored .

Q. What experimental challenges arise in analyzing conflicting spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may stem from rotameric equilibria caused by restricted rotation around the propargyloxy group. Variable-temperature NMR (VT-NMR) or computational modeling (DFT calculations) can resolve ambiguities. Contradictory mass spectra peaks may indicate degradation; stability studies under synthetic conditions (e.g., pH, light exposure) are critical .

Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic studies?

  • Methodological Answer : Deuterium labeling at the methyl or propargyl positions (via H/D exchange catalyzed by Pd/C or using deuterated propargyl bromide) enables tracking metabolic pathways via LC-MS/MS. ¹³C-labeled carboxylic acid groups facilitate NMR-based flux analysis in biochemical assays. Synthetic protocols must ensure isotopic purity (>98%) through rigorous purification .

Q. What strategies mitigate instability of the propargyloxy group under acidic or oxidative conditions?

  • Methodological Answer : Propargyl ethers are prone to hydrolysis under strong acids. Buffered conditions (pH 4–6) and low temperatures (<0°C) during synthesis minimize degradation. Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) prevent oxidation of the triple bond. Stability-indicating assays (e.g., forced degradation studies with HPLC monitoring) validate storage conditions .

Methodological Notes

  • Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., thiophene-sulfonamide derivatives or tetrazole-containing acids ).
  • Software Tools : Use SHELX suite for crystallography and Gaussian or ORCA for computational modeling of electronic effects on reactivity.
  • Safety : Propargyl bromides are toxic and volatile; handle in fume hoods with appropriate PPE.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-(prop-2-ynyloxy)butanoic acid
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